Compound Description: Imatinib is a prominent therapeutic agent utilized in leukemia treatment, functioning as a specific inhibitor of tyrosine kinases. []
Relevance: While not structurally identical, Imatinib shares a core pyrimidine ring system with 3-methyl-N-((4-morpholinopyrimidin-2-yl)methyl)benzenesulfonamide. Additionally, both compounds feature an aromatic ring directly linked to the pyrimidine, and both are known for their biological activity against specific targets. This suggests potential overlap in their mechanism of action or binding interactions, making Imatinib relevant for comparison. []
Compound Description: This compound represents a novel and potent cyclin-dependent kinase (CDK) inhibitor with promising activity against hematological malignancies. [] It exhibits potent inhibition against CDKs 1, 2, 4, 8, and 9, triggering cell cycle arrest and apoptosis.
Relevance: Similar to 3-methyl-N-((4-morpholinopyrimidin-2-yl)methyl)benzenesulfonamide, compound 37d contains a central pyrimidine ring. Both compounds feature an extended aromatic system linked to this pyrimidine, suggesting potential similarities in their binding interactions or pharmacological profiles. This makes compound 37d a valuable comparison point for understanding the potential activity of the target compound against CDKs. []
Compound Description: This series of compounds demonstrated potent fungicidal activity against Phytophthora capsici. [] Notably, compound IX-3g exhibited greater potency than the commercial fungicide dimethomorph. [, ]
Relevance: This compound series shares the pyrimidine core with 3-methyl-N-((4-morpholinopyrimidin-2-yl)methyl)benzenesulfonamide. The presence of various substituents on the pyrimidine and the phenyl ring in this series allows for exploring structure-activity relationships. Examining the impact of these structural modifications on fungicidal activity can offer valuable insights into the potential antifungal properties of the target compound. [, ]
Compound Description: These compounds exhibited promising antimicrobial activity against various bacterial and fungal strains. []
Relevance: Sharing the central pyrimidine ring with 3-methyl-N-((4-morpholinopyrimidin-2-yl)methyl)benzenesulfonamide, this series offers valuable insights into the impact of structural variations on antimicrobial activity. Understanding how the 2-ethylcyclopentyl and the benzimidazole substituents contribute to potency can guide the exploration of similar modifications on the target compound for potential antimicrobial drug development. []
Compound Description: This class of compounds exhibited significant in vitro activity against yeast-like fungi. []
Relevance: These derivatives are structurally related to 3-methyl-N-((4-morpholinopyrimidin-2-yl)methyl)benzenesulfonamide through their shared benzenesulfonamide moiety. Comparing the antifungal profiles and structural features of these compounds can shed light on the contribution of this specific moiety to antifungal activity, and whether modifications to this part of the target compound could enhance its efficacy. []
Compound Description: This compound, unexpectedly synthesized, exhibits notable antimicrobial activity against Listeria monocytogenes and Escherichia coli, comparable to ampicillin and vancomycin. []
Relevance: Although structurally distinct from 3-methyl-N-((4-morpholinopyrimidin-2-yl)methyl)benzenesulfonamide, this compound shares the benzenesulfonic acid moiety. Its potent antimicrobial activity highlights the potential of this functional group in conferring antimicrobial properties. Exploring whether the benzenesulfonamide moiety in the target compound contributes to similar activity could be a valuable avenue for future research. []
Compound Description: WSMPM is a quaternary ammonium salt with high molar absorptivity and excellent water solubility. []
Relevance: This compound's structure, featuring a morpholine ring, is relevant to 3-methyl-N-((4-morpholinopyrimidin-2-yl)methyl)benzenesulfonamide, which also contains a morpholine ring. This structural similarity makes WSMPM a valuable comparison point when considering the target compound's physicochemical properties, particularly its solubility. []
Compound Description: These novel sulfonamide derivatives demonstrate potent antibacterial and antioxidant properties. []
Relevance: These derivatives share the sulfonamide functionality with 3-methyl-N-((4-morpholinopyrimidin-2-yl)methyl)benzenesulfonamide. Exploring the specific structural features within this series that contribute to their dual antibacterial and antioxidant activity can provide insights for modifying the target compound to enhance its therapeutic potential. []
Compound Description: BIO-7488 is a highly selective and potent interleukin receptor-associated kinase 4 (IRAK4) inhibitor. It exhibits promising CNS penetration and favorable pharmacokinetic properties, making it a potential candidate for treating neuroinflammation. []
Relevance: This compound shares a key pyrimidine ring system with 3-methyl-N-((4-morpholinopyrimidin-2-yl)methyl)benzenesulfonamide. While their structures differ significantly beyond this shared feature, the potent anti-inflammatory activity of BIO-7488 could suggest potential for exploring the target compound's effect on inflammatory pathways. []
Compound Description: AMG 487 is a potent and selective chemokine (C-X-C motif) receptor 3 (CXCR3) antagonist that displays dose- and time-dependent pharmacokinetics. []
Relevance: Similar to 3-methyl-N-((4-morpholinopyrimidin-2-yl)methyl)benzenesulfonamide, AMG 487 also contains a pyrimidine ring system. Examining the pharmacokinetic properties and metabolic profile of AMG 487 could provide valuable insights for understanding the potential pharmacokinetic behavior of the target compound, especially considering the similarities in their core structure. []
Compound Description: This series comprises Factor Xa inhibitors, with diverse P1 groups impacting their binding interactions within the S1 primary specificity pocket. []
Relevance: These compounds, specifically featuring a morpholine ring, share structural similarities with 3-methyl-N-((4-morpholinopyrimidin-2-yl)methyl)benzenesulfonamide. Exploring their structure-activity relationships and binding interactions can offer insights into the potential of the morpholine ring in the target compound for interacting with biological targets. []
Relevance: Sharing the benzenesulfonamide moiety with 3-methyl-N-((4-morpholinopyrimidin-2-yl)methyl)benzenesulfonamide, this compound further supports the potential for antimicrobial activity associated with this functional group. []
Compound Description: These compounds represent a class of quinoline derivatives synthesized via a multi-step process involving condensation and reduction reactions. []
Relevance: These derivatives, containing a morpholine ring, are structurally relevant to 3-methyl-N-((4-morpholinopyrimidin-2-yl)methyl)benzenesulfonamide. Studying the synthetic strategies employed for this series could provide insights for future modifications or derivatizations of the target compound, potentially leading to novel compounds with enhanced activity. []
Compound Description: This series of compounds, synthesized using a convergent approach, incorporates a morpholine moiety. []
Relevance: The presence of the morpholine group within these analogues makes them structurally related to 3-methyl-N-((4-morpholinopyrimidin-2-yl)methyl)benzenesulfonamide. Analyzing the synthetic pathways and structural variations within this series can offer valuable insights for modifying the target compound and potentially improving its pharmacological properties. []
Compound Description: This compound is a highly selective phosphodiesterase (PDE) 10A inhibitor with potential therapeutic applications in psychosis treatment. []
Relevance: This compound, like 3-methyl-N-((4-morpholinopyrimidin-2-yl)methyl)benzenesulfonamide, features a central pyrimidine ring as a key structural element. Understanding how structural variations around the pyrimidine core influence PDE10A inhibition can guide the exploration of similar modifications on the target compound. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.